physicochemical properties of 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine
physicochemical properties of 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine
An In-Depth Technical Whitepaper on the Physicochemical Profiling and Application of 3-Ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine in Drug Discovery
Executive Summary
The development of highly selective kinase inhibitors relies heavily on the strategic selection of heterocyclic building blocks. 3-Ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine (Free base CAS: Pending; HCl Salt CAS: 1431966-25-4) has emerged as a critical intermediate in the synthesis of next-generation targeted therapeutics. This whitepaper deconstructs the physicochemical properties, structural causality, and analytical workflows associated with this highly functionalized 4-aminopyrazole, providing a comprehensive guide for medicinal chemists and drug development professionals.
Structural and Electronic Causality
The architectural design of 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine is not arbitrary; every functional group serves a distinct stereoelectronic purpose in the context of drug-target interactions, particularly in overcoming gatekeeper resistance mutations in receptor tyrosine kinases (RTKs)[1].
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The Pyrazole Core: As an aromatic five-membered heterocycle, the pyrazole ring acts as an excellent bioisostere for phenyl or amide groups. It provides a rigid scaffold that dictates the trajectory of its substituents into the kinase hinge region.
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1-Isopropyl (Propan-2-yl) Group: The addition of a branched alkyl chain at the N1 position serves two purposes. First, it increases the lipophilicity (LogP) of the molecule, enhancing cell membrane permeability. Second, the steric bulk of the isopropyl group is uniquely suited to occupy hydrophobic pockets adjacent to the ATP-binding site, which has proven critical in designing inhibitors against wild-type and gatekeeper mutant variants of FGFR2 and FGFR3[2].
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3-Ethoxy Group: This substituent is a powerful electron-donating group via resonance (+R effect). By pushing electron density into the pyrazole ring, it significantly modulates the basicity ( pKa ) of the adjacent nitrogens and the C4-amine. Furthermore, the oxygen atom serves as a localized hydrogen bond acceptor, which can interact with specific solvent-exposed residues or structured water molecules in the active site.
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4-Amino Group: Acting as the primary synthetic handle, the primary amine at C4 is highly nucleophilic due to the electron-rich nature of the substituted pyrazole. In drug discovery, this amine is typically converted into an amide, urea, or secondary amine (via Buchwald-Hartwig coupling) to form the primary hinge-binding motif of inhibitors targeting kinases like AXL[3].
Physicochemical Data Summary
Understanding the baseline physicochemical metrics of this building block is essential for predicting the absorption, distribution, metabolism, and excretion (ADME) profile of the final active pharmaceutical ingredient (API).
| Property | Value (Free Base) | Value (HCl Salt) | Analytical / Predictive Rationale |
| Molecular Formula | C8H15N3O | C8H16ClN3O | Core composition |
| Molecular Weight | 169.23 g/mol | 205.69 g/mol | Optimal low-MW fragment for fragment-based drug discovery (FBDD)[4]. |
| Topological Polar Surface Area (TPSA) | 54.3 Ų | N/A | Highly favorable for passive membrane permeability and oral bioavailability. |
| Calculated LogP (cLogP) | 1.15 - 1.45 | < 0 (Highly polar) | The isopropyl group balances the polarity of the amine and pyrazole nitrogens. |
| Estimated pKa (Conjugate Acid) | ~ 4.2 - 4.8 | N/A | The 3-ethoxy group increases basicity compared to unsubstituted 4-aminopyrazoles. |
| H-Bond Donors / Acceptors | 1 ( −NH2 ) / 4 | 2 / 4 | Provides versatile vectoring for kinase hinge region interactions. |
Synthetic Pathway and Functionalization Workflow
The synthesis of highly substituted 4-aminopyrazoles requires precise control over regioselectivity. The pathway typically involves the construction of the pyrazole ring followed by electrophilic substitution and reduction[5].
Fig 1: Regioselective synthesis and functionalization of 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine.
Experimental Protocols for Characterization
To ensure scientific integrity, the characterization of this building block must rely on self-validating analytical systems. Below are the field-proven methodologies for determining its core physicochemical traits.
Protocol A: Self-Validating Potentiometric pKa and LogD Determination
Causality: Because the 3-ethoxy group alters the electron density of the pyrazole, theoretical pKa calculations often carry a high margin of error. Empirical determination via potentiometric titration is mandatory to predict the compound's ionization state at physiological pH (7.4), which directly dictates target residence time and solubility.
Step-by-Step Methodology:
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System Suitability Test (SST): Prior to analyzing the target compound, titrate a standard reference (e.g., labetalol or quinine) to validate electrode response and titrant molarity. The measured pKa of the standard must fall within ±0.05 units of literature values.
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Sample Preparation: Dissolve 2.0 mg of 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine (free base) in 1.0 mL of standardized 0.15 M KCl solution (to maintain constant ionic strength mimicking physiological conditions).
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Acidification: Lower the pH of the solution to 2.0 using 0.5 M HCl to fully protonate the primary amine and the pyrazole nitrogens.
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Titration: Titrate the solution with CO₂-free 0.5 M KOH under an Argon atmosphere at exactly 25.0 °C. Causality for Argon: Electron-rich aminopyrazoles are susceptible to rapid oxidation at high pH; inert gas prevents oxidative degradation during the assay.
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Data Processing: Utilize Bjerrum plot analysis to extract the macroscopic pKa values from the inflection points of the titration curve.
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LogD (Shake-Flask LC-MS): Partition the compound between 1-octanol and aqueous phosphate buffer (pH 7.4). Quantify the concentration in both phases using LC-MS/MS (MRM mode). The ratio of the AUCs provides the LogD7.4 , validating the lipophilic contribution of the isopropyl group.
Protocol B: Oxidative Stability Profiling
Causality: 4-Aminopyrazoles, particularly those enriched with electron-donating groups like ethoxy, can undergo auto-oxidation to form azo dimers or N-oxides. Understanding this degradation pathway is critical for defining storage conditions and formulation strategies.
Step-by-Step Methodology:
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Matrix Preparation: Prepare a 10 mM stock solution of the compound in DMSO.
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Stress Induction: Aliquot the stock into three distinct environments:
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Condition 1 (Control): Sealed under N2 , stored at -20 °C.
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Condition 2 (Thermal): Open to ambient air, heated to 60 °C in a water bath.
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Condition 3 (Oxidative): Spiked with 3% H2O2 at room temperature.
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Sampling & Quenching: Extract 10 µL aliquots at T=0,2,4,8,and 24 hours. Quench the oxidative samples immediately with a 10-fold excess of sodium thiosulfate ( Na2S2O3 ). Causality: Failing to quench will result in continued oxidation within the autosampler, yielding false degradation kinetics.
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UPLC-UV-HRMS Analysis: Inject the samples onto a C18 UPLC column coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF). Monitor UV absorbance at 254 nm and extract the exact mass for potential dimers ( [2M−2H+H]+ ) and N-oxides ( [M+O+H]+ ).
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Validation: The protocol is self-validating if the mass balance (Sum of API + Degradants) remains ≥98% relative to the T=0 control.
Conclusion
3-Ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine represents a masterclass in rational building block design. By balancing the steric demands of the isopropyl group with the electronic modulation of the ethoxy group, this compound provides an ideal scaffold for generating potent, selective, and orally bioavailable kinase inhibitors. Rigorous physicochemical profiling, as outlined in the protocols above, ensures that its integration into drug discovery pipelines is both predictable and highly efficacious.
References
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Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 Source: ACS Medicinal Chemistry Letters URL:[Link]
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Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC Source: National Institutes of Health (NIH) URL:[Link]
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Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors Source: PubMed / ACS Publications URL:[Link]
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Recent Advances in Synthesis and Properties of Pyrazoles Source: MDPI URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-ethoxy-1-isopropyl-1H-pyrazol-4-amine CAS#: 1431966-25-4 [m.chemicalbook.com]
- 5. mdpi.com [mdpi.com]
